molecular formula C8H6Cl2INO B076037 2,2-dichloro-N-(4-iodophenyl)acetamide CAS No. 14676-40-5

2,2-dichloro-N-(4-iodophenyl)acetamide

Cat. No.: B076037
CAS No.: 14676-40-5
M. Wt: 329.95 g/mol
InChI Key: JAXXQYDCVCBDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 2,2-dichloro-4’-iodo-: is a chemical compound with the molecular formula C8H6Cl2INO and a molecular weight of 329.95 g/mol It is a derivative of acetanilide, where the hydrogen atoms in the benzene ring are substituted with chlorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 2,2-dichloro-4’-iodo- typically involves the iodination and chlorination of acetanilide. One common method includes the use of hydrogen iodide and peracetic acid in glacial acetic acid with sulfuric acid as a catalyst for iodination . For chlorination, reagents such as chlorine gas or sodium hypochlorite can be used under controlled conditions to introduce chlorine atoms into the acetanilide structure.

Industrial Production Methods: Industrial production of Acetanilide, 2,2-dichloro-4’-iodo- may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving steps like recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Acetanilide, 2,2-dichloro-4’-iodo- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove halogen atoms or reduce the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur, where the halogen atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like ammonia or thiols in polar solvents under reflux conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, reduction may produce dehalogenated acetanilide, and substitution reactions can result in various substituted acetanilide derivatives.

Scientific Research Applications

Chemistry: Acetanilide, 2,2-dichloro-4’-iodo- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its halogenated structure makes it a valuable starting material for further functionalization.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic applications.

Industry: In the industrial sector, Acetanilide, 2,2-dichloro-4’-iodo- can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of Acetanilide, 2,2-dichloro-4’-iodo- involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting enzyme activity or protein function. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

    Acetanilide: The parent compound, which lacks the halogen substitutions.

    2,2-Dichloroacetanilide: A derivative with only chlorine substitutions.

    4-Iodoacetanilide: A derivative with only iodine substitution.

Uniqueness: Acetanilide, 2,2-dichloro-4’-iodo- is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and biological activity, making it a versatile intermediate in various chemical processes.

Properties

CAS No.

14676-40-5

Molecular Formula

C8H6Cl2INO

Molecular Weight

329.95 g/mol

IUPAC Name

2,2-dichloro-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C8H6Cl2INO/c9-7(10)8(13)12-6-3-1-5(11)2-4-6/h1-4,7H,(H,12,13)

InChI Key

JAXXQYDCVCBDID-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C(Cl)Cl)I

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(Cl)Cl)I

14676-40-5

Synonyms

2,2-Dichloro-4'-iodoacetanilide

Origin of Product

United States

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